molecular formula C8H10N4O2 B104471 Cyclo(-Gly-His) CAS No. 15266-88-3

Cyclo(-Gly-His)

Número de catálogo: B104471
Número CAS: 15266-88-3
Peso molecular: 194.19 g/mol
Clave InChI: FYFJTCMGWLBLPG-LURJTMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Discovery

Diketopiperazines have a rich scientific history dating back to their first discovery in 1880, followed by extensive studies by E. Fischer that established their fundamental chemistry. Initially overlooked as mere protein artifacts or degradation products, these compounds were largely neglected by early researchers. The scientific community's perception shifted significantly when 2,5-diketopiperazine became the first compound containing a peptide bond to be characterized by X-ray crystallography in 1938. This breakthrough established the foundation for understanding more complex cyclic peptides and revealed the potential importance of these molecules.

By the early 21st century, diketopiperazines were recognized not simply as degradation products but as essential metabolic intermediates with significant therapeutic potential. The growing interest in these compounds has been particularly evident in the last decade, with numerous scientific publications revealing their broad-spectrum biological activities.

Timeline of Key Discoveries Event
1880 First discovery of diketopiperazines
1938 First X-ray crystallographic characterization of 2,5-diketopiperazine
Early 21st century Recognition as essential metabolic intermediates
Recent years Identification of diverse biological activities

Classification and Nomenclature Framework

Diketopiperazines belong to a class of organic compounds structurally related to piperazine but containing two amide linkages. Despite their name suggesting ketone functionality, they are actually amides. The classification system for cyclic peptides including diketopiperazines follows specific structural criteria:

  • Homodetic cyclic peptides : Contains exclusively normal peptide bonds (alpha carboxyl of one residue to alpha amine of another), like cyclosporine A.

  • Cyclic isopeptides : Features at least one non-alpha amide linkage, such as connections between amino acid side chains and alpha carboxyl groups.

  • Cyclic depsipeptides : Contains at least one lactone (ester) linkage replacing an amide bond.

  • Bicyclics : Features bridges between side chains, creating additional ring structures.

Within this classification system, Cyclo(-Gly-His) is specifically categorized as a 2,5-diketopiperazine and a homodetic cyclic peptide. Its formal chemical name is (S)-3-((1H-Imidazol-5-yl)methyl)piperazine-2,5-dione. According to IUPAC nomenclature guidelines, the naming of cyclic peptides involves specific prefixes such as "anhydro," "cyclo," or "epoxy" to indicate the ring formation from acyclic peptides.

Classification Level Category Examples
Primary Structure 2,5-Diketopiperazine Cyclo(-Gly-His), Cyclo(-His-Ala)
Cyclization Type Homodetic cyclic peptide Contains only normal peptide bonds
Size Classification Smallest cyclic peptide Two amino acid residues

Natural Occurrence and Distribution

Diketopiperazines, including Cyclo(-Gly-His), are synthesized by a remarkably diverse range of organisms spanning the biological spectrum. These compounds have been isolated from bacteria, fungi, marine microorganisms, plants, and even mammals. Notably, approximately 90% of gram-negative bacteria produce these molecules, making bacterial species primary targets for research in this field.

Cyclo(-Gly-His) specifically has been reported in the bacterium Streptomyces nigra, known for producing various bioactive compounds. The widespread occurrence of diketopiperazines in nature highlights their fundamental biological importance across different species and environments.

These cyclic dipeptides are frequently found in fermentation broths and yeast cultures, and often appear embedded within larger, more complex molecular architectures in various natural products and pharmaceuticals. They are also commonly produced as degradation products of polypeptides, particularly in processed foods and beverages. Remarkably, diketopiperazines have even been identified in cometary materials, suggesting their potential significance beyond Earth's biosphere.

Source Examples Relevance
Bacteria Streptomyces nigra Production of Cyclo(-Gly-His)
Fermentation Yeast cultures, fermentation broths Natural production pathway
Foods Processed foods and beverages Common occurrence as degradation products
Extraterrestrial Cometary materials Potential astrobiological significance

Significance of Cyclo(-Gly-His) in Scientific Research

Cyclo(-Gly-His) has emerged as a compound of significant scientific interest due to its diverse and promising biological activities. Among its most notable properties is its cytotoxicity toward cancer cells, particularly HeLa and MCF-7 cell lines, with IC50 values of 1.699 mM and 0.358 mM respectively. This anticancer potential has positioned Cyclo(-Gly-His) as a promising candidate for cancer research and potential therapeutic development.

The compound also demonstrates remarkable effects on hemostasis, significantly inhibiting thrombin-induced platelet aggregation with an IC50 value of 0.0662 mM (R²=0.989). This potent antithrombotic activity suggests potential applications in cardiovascular medicine and thrombosis prevention.

Additionally, Cyclo(-Gly-His) exhibits antimicrobial properties, contributing to the growing interest in diketopiperazines as potential sources of new antibiotics in an era of increasing antimicrobial resistance. The compound has been incorporated into liposomes to enhance its delivery and efficacy, demonstrating the pharmaceutical industry's interest in optimizing its therapeutic potential.

Research into Cyclo(-Gly-His) has broader implications for understanding structure-activity relationships in cyclic dipeptides. As a histidine-containing diketopiperazine, it belongs to a subgroup with particularly interesting biological profiles. Studies comparing Cyclo(-Gly-His) with other histidine-containing diketopiperazines such as Cyclo(-His-Ala) have revealed structure-specific activities, with each compound showing distinct biological effects depending on its amino acid composition.

Biological Activity IC50 Value Target/Model Reference
Cytotoxicity (MCF-7 cells) 0.358 mM Breast cancer cell line
Cytotoxicity (HeLa cells) 1.699 mM Cervical cancer cell line
Inhibition of thrombin-induced platelet aggregation 0.0662 mM Platelet function
Inhibition of thrombin 36.7% reduction in fibrin formation rate Coagulation pathway

The significance of Cyclo(-Gly-His) extends beyond its individual biological activities to its potential role in advancing our understanding of diketopiperazines as a whole. As relatively unexplored compounds with demonstrated bioactivities, particularly in antitumor and antibacterial applications, diketopiperazines including Cyclo(-Gly-His) represent opportunities for significant discoveries in medicinal chemistry and drug development. Despite promising preliminary findings, research on these compounds remains in early stages, with substantial potential for further exploration of their applications in pharmaceutical development.

Propiedades

IUPAC Name

(3S)-3-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c13-7-3-10-8(14)6(12-7)1-5-2-9-4-11-5/h2,4,6H,1,3H2,(H,9,11)(H,10,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFJTCMGWLBLPG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclo(-Gly-His) can be synthesized through several methods, including solution-phase and solid-phase peptide synthesis. One common approach involves the cyclization of a linear dipeptide precursor. The linear dipeptide can be synthesized by coupling glycine and histidine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The cyclization is typically achieved by treating the linear dipeptide with a cyclizing agent like triphosgene or by using high-dilution conditions to promote intramolecular cyclization.

Industrial Production Methods

Industrial production of Cyclo(-Gly-His) may involve large-scale solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the efficient and automated synthesis of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. After the linear dipeptide is synthesized, it can be cleaved from the resin and cyclized to form Cyclo(-Gly-His).

Análisis De Reacciones Químicas

Types of Reactions

Cyclo(-Gly-His) can undergo various chemical reactions, including:

    Oxidation: The histidine residue in Cyclo(-Gly-His) can be oxidized to form N-formylkynurenine or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazole ring of histidine, leading to the formation of reduced histidine derivatives.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups of the glycine or histidine residues.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: N-formylkynurenine and other oxidized histidine derivatives.

    Reduction: Reduced histidine derivatives.

    Substitution: Alkylated or acylated derivatives of Cyclo(-Gly-His).

Aplicaciones Científicas De Investigación

Structural Characteristics and Synthesis

Cyclo(-Gly-His) belongs to the class of cyclic dipeptides, which are known for their constrained geometry that often results in enhanced stability and binding affinity compared to linear peptides. The synthesis of cyclo(-Gly-His) can be achieved through various methods, including solid-phase peptide synthesis and cyclization reactions involving amino acid derivatives. Its structure allows for specific interactions with biological targets, making it an attractive candidate for drug development.

Antitumor Activity

Cyclo(-Gly-His) has shown potential antitumor effects in various studies. For example, cyclic dipeptides have been reported to inhibit the proliferation of cancer cell lines, including glioma and ovarian carcinoma cells. The mechanism of action is believed to involve the modulation of cell signaling pathways that regulate apoptosis and cell growth .

Neuroprotective Effects

Research indicates that cyclo(-Gly-His) may possess neuroprotective properties. Cyclic dipeptides are known to interact with neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative diseases. Studies have demonstrated that related cyclic dipeptides can mitigate oxidative stress and inflammation in neuronal cells .

Anti-inflammatory Properties

Cyclo(-Gly-His) has been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers and alleviate pain responses associated with inflammatory conditions. This suggests its potential use as a therapeutic agent for managing inflammatory diseases .

Applications in Drug Development

The unique properties of cyclo(-Gly-His) make it a valuable scaffold in drug design:

  • Drug Delivery Systems : Its ability to cross biological membranes enhances its utility in drug delivery applications, particularly for compounds with low permeability.
  • Peptide-Based Therapeutics : Cyclo(-Gly-His) serves as a template for developing peptide-based drugs targeting specific receptors or enzymes involved in disease processes .

Case Studies

StudyFindings
Nunes de Souza et al. (2015)Investigated the antinociceptive and anti-inflammatory effects of cyclo-Gly-Pro, showing significant pain reduction in mice models .
PMC Article (2021)Highlighted the cytotoxic effects of cyclic dipeptides on various cancer cell lines, indicating potential therapeutic applications against tumors .
RSC Advances (2018)Discussed the synthesis of novel cyclic peptides with enhanced biological activity, including those derived from cyclo(-Gly-His) .

Mecanismo De Acción

The mechanism of action of Cyclo(-Gly-His) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure of Cyclo(-Gly-His) allows it to adopt conformations that can mimic or inhibit natural substrates or ligands. For example, Cyclo(-Gly-His) may inhibit enzyme activity by binding to the active site and preventing substrate access. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Table 1: Anticancer and Antimicrobial Activities of Cyclic Dipeptides

Compound Anticancer Activity (IC₅₀) Antimicrobial Activity Key Features References
Cyclo(-Gly-His) 0.358 mM (MCF-7), 1.699 mM (HeLa) Not reported Copper(II) binding, SOD-like activity, low cytotoxicity
Cyclo(His-Ala) 0.0962 mM (HeLa, folate-targeted) Not reported Enhanced activity with folate-targeted liposomes
Cyclo(Gly-L-Ser-L-Pro) >200 μM (inactive) Inactive Short cyclic tripeptide; poor efficacy in antitumor assays
Cyclo(Leu-Leu) Not reported Algicidal activity Identified via UPLC-MS; standard for structural comparison
Cyclo(Pro-Trp) Precursor to notoamide metabolites Not reported Biosynthetic intermediate in fungal metabolomes

Key Observations :

  • Cyclo(-Gly-His) demonstrates moderate anticancer activity compared to cyclo(His-Ala), which shows significantly lower IC₅₀ when delivered via folate-targeted liposomes .
  • Unlike cyclo(Gly-L-Ser-L-Pro) and other cyclic tripeptides, Cyclo(-Gly-His) retains bioactivity at lower concentrations, likely due to its optimized ring size and histidine-mediated interactions .

Metal-Binding and Antioxidant Properties

Table 2: Copper(II) Complexation and SOD-like Activity

Compound Copper(II) Complex Structure Redox Potential (E) SOD-like Activity References
[Cu{cyclo(Gly-His)₄}]²⁺ 4N coordination (imidazole/peptide) High Catalytically active
[Cu{cyclo(Gly-His-Gly)₂}H⁻²] 4N coordination (deprotonated amides) Moderate Moderate activity
Cyclo(L-Asp-L-Asp) 4O coordination (carboxylate) Low Minimal activity

Key Observations :

  • Cyclo(-Gly-His) forms stable copper(II) complexes via histidine imidazole nitrogens, enabling higher redox potentials and superior superoxide radical scavenging compared to cyclo(Gly-His-Gly) or carboxylate-based cyclic peptides .
  • The SOD-like activity of [Cu{cyclo(Gly-His)₄}]²⁺ is pH-dependent, with optimal performance in neutral to slightly alkaline conditions .

Physicochemical and Structural Comparisons

Table 3: Physicochemical Properties of Cyclic Dipeptides

Compound Solubility Stability Structural Features References
Cyclo(-Gly-His) Water, ethanol Stable at pH 4.5–7.0 9-membered ring; His imidazole side chain
Cyclo(Pro-Leu) Hydrophobic Stable in organic solvents Diketopiperazine; algicidal
Cyclo(L-Ala-Gly) Water-soluble Degrades in acidic conditions Small ring; stereochemistry-dependent activity
Cyclo(Phe-Phe) Insoluble in water High thermal stability Aromatic stacking interactions

Key Observations :

  • Cyclo(-Gly-His) exhibits balanced hydrophilicity, enabling solubility in aqueous environments while retaining structural integrity—a critical advantage for drug delivery .
  • Unlike hydrophobic diketopiperazines (e.g., cyclo(Pro-Leu)), Cyclo(-Gly-His) lacks algicidal activity but compensates with metal-binding versatility .

Actividad Biológica

Cyclo(-Gly-His), also known as cyclo(Gly-His), is a cyclic dipeptide composed of glycine and histidine. This compound has gained attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. The unique structural characteristics of cyclic dipeptides contribute to their stability and functional efficacy, making them valuable in therapeutic applications.

PropertyValue
Molecular Formula C₈H₁₀N₄O₂
Molecular Weight 194.19 g/mol
CAS Number 15266-88-3

Cyclo(-Gly-His) is classified under diketopiperazines (DKPs), which are cyclic dipeptides that can exhibit a range of biological activities. These compounds are often synthesized through peptide coupling reactions and can serve as intermediates in organic synthesis.

Antimicrobial Activity

Cyclo(-Gly-His) has demonstrated significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for development into new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Research indicates that cyclo(-Gly-His) exhibits cytotoxic effects against cancer cell lines, particularly HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines are reported as follows:

Cell LineIC50 (mM)
HeLa1.699
MCF-70.358

These values suggest that cyclo(-Gly-His) is more potent against MCF-7 cells compared to HeLa cells, indicating its potential utility in targeted cancer therapies .

The anticancer effects of cyclo(-Gly-His) may involve multiple pathways, including the induction of apoptosis and inhibition of cell proliferation. Studies have indicated that this compound can modulate signaling pathways associated with cell survival and death, although further research is needed to elucidate the precise mechanisms involved.

Study on Cytotoxicity

In a study published in 2021, researchers evaluated the cytotoxic effects of various cyclic dipeptides, including cyclo(-Gly-His), on cancer cell lines. The findings highlighted that cyclo(-Gly-His) significantly inhibited the proliferation of both HeLa and MCF-7 cells, supporting its potential role as an anticancer agent .

Comparative Analysis with Other Cyclopeptides

A comparative study involving cyclopeptides showed that cyclo(-Gly-His) exhibited superior cytotoxicity compared to other related compounds such as cyclo(His-Gly). This reinforces the notion that structural variations in cyclic dipeptides can lead to significant differences in biological activity .

Antithrombotic Effects

In addition to its anticancer properties, cyclo(-Gly-His) has been noted for its antithrombotic effects, which may provide additional therapeutic avenues for treating cardiovascular diseases .

Q & A

Q. Q1. What are the structural and physicochemical properties of Cyclo(-Gly-His) that influence its stability in experimental settings?

Answer: Cyclo(-Gly-His) (CAS 15266-88-3) is a cyclic dipeptide with a molecular formula of C₈H₁₀N₄O₂ and a molecular weight of 194.191 g/mol. Its stability is attributed to its rigid cyclic structure, which enhances resistance to enzymatic degradation compared to linear peptides. Key physicochemical parameters include:

  • Density : 1.373±0.06 g/cm³ (predicted)
  • Boiling Point : 758.7±50.0 °C (predicted)
  • Storage Recommendations : Store at -20°C under inert gas (e.g., nitrogen) to prevent oxidation and hydrolysis .

Q. Methodological Guidance :

  • Use techniques like circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) to confirm structural integrity.
  • Stability assays under varying pH/temperature conditions can quantify degradation rates .

Q. Q2. How can researchers validate the purity of Cyclo(-Gly-His) for in vitro assays?

Answer: Purity validation requires orthogonal analytical methods:

High-Performance Liquid Chromatography (HPLC) : Assess purity via retention time and peak area (≥95% purity is standard for biological assays).

Mass Spectrometry (MS) : Confirm molecular weight (194.191 Da) and detect impurities.

Amino Acid Analysis : Hydrolyze the peptide and quantify Gly/His ratios to verify composition .

Q. Methodological Guidance :

  • Include a negative control (e.g., linear Gly-His) to rule out nonspecific effects in assays .

Advanced Research Questions

Q. Q3. What experimental strategies address conflicting data on Cyclo(-Gly-His)’s anticancer mechanisms in MCF-7 cells?

Answer: Discrepancies in reported mechanisms (e.g., apoptosis vs. cell cycle arrest) may arise from:

  • Dose-dependent effects : Test a range of concentrations (e.g., 1–100 μM) to identify threshold effects.
  • Assay specificity : Combine flow cytometry (apoptosis markers like Annexin V) with Western blotting (cell cycle proteins like cyclin D1/p21) .

Q. Methodological Guidance :

  • Use RNA sequencing to identify differentially expressed genes and pathways (e.g., ROS signaling or MAPK pathways) .

Q. Q4. How can researchers optimize Cyclo(-Gly-His) delivery to enhance bioavailability in in vivo models?

Answer: Challenges include rapid renal clearance and enzymatic degradation. Strategies include:

Nanocarrier Systems : Encapsulate Cyclo(-Gly-His) in liposomes or polymeric nanoparticles to prolong circulation.

Chemical Modifications : Introduce PEGylation or D-amino acid substitutions to improve stability .

Q. Methodological Guidance :

  • Use pharmacokinetic (PK) studies with radiolabeled Cyclo(-Gly-His) to track biodistribution and half-life .

Q. Q5. What methodologies resolve contradictions in Cyclo(-Gly-His)’s role in oxidative stress modulation?

Answer: Cyclo(-Gly-His) exhibits both pro-oxidant (e.g., ROS generation in cancer cells) and antioxidant effects (e.g., reducing lipid peroxidation). To reconcile these:

  • Cell-type specificity : Compare effects in cancer (e.g., MCF-7) vs. normal cells (e.g., HEK293).
  • Redox profiling : Measure glutathione (GSH) levels, catalase activity, and mitochondrial ROS using fluorescent probes (e.g., DCFH-DA) .

Q. Methodological Guidance :

  • Pair in vitro assays with in vivo models (e.g., zebrafish or murine oxidative stress models) to validate context-dependent effects .

Methodological Frameworks

Q. Table 1. Key Experimental Parameters for Cyclo(-Gly-His) Studies

ParameterRecommended ApproachEvidence Source
Stability Assessment HPLC/MS under physiological pH (7.4) and 37°C
Cytotoxicity Assays MTT assay with 48–72 hr exposure
Mechanistic Studies RNA-seq + pathway enrichment analysis

Q. Key Recommendations for Researchers :

  • Address data contradictions by standardizing experimental conditions (e.g., cell lines, incubation times).
  • Prioritize reproducibility through triplicate experiments and independent validation .
  • Ethical compliance : Ensure proper disposal protocols for bioactive peptides to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cyclo(-Gly-His)
Reactant of Route 2
Cyclo(-Gly-His)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.